molecular formula C13H7BrFNS B3292875 2-Bromo-7-(4-fluorophenyl)benzo[d]thiazole CAS No. 882055-21-2

2-Bromo-7-(4-fluorophenyl)benzo[d]thiazole

Cat. No.: B3292875
CAS No.: 882055-21-2
M. Wt: 308.17 g/mol
InChI Key: WIDXLMGYDWGLIG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Bromo-7-(4-fluorophenyl)benzo[d]thiazole typically involves organic synthesis routes. One common method includes the reaction of 2-aminothiophenol with 4-fluorobenzoyl chloride to form the intermediate 2-(4-fluorophenyl)benzo[d]thiazole. This intermediate is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

2-Bromo-7-(4-fluorophenyl)benzo[d]thiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and conditions used.

Mechanism of Action

The mechanism of action of 2-Bromo-7-(4-fluorophenyl)benzo[d]thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. For example, it may bind to DNA or proteins, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 2-Bromo-7-(4-fluorophenyl)benzo[d]thiazole include other benzo[d]thiazole derivatives such as 2-Bromo-7-(trifluoromethyl)benzo[d]thiazole and 2-Bromo-7-(4-chlorophenyl)benzo[d]thiazole . These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The presence of different substituents can influence the compound’s solubility, stability, and interaction with biological targets, highlighting the uniqueness of each derivative.

Properties

IUPAC Name

2-bromo-7-(4-fluorophenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrFNS/c14-13-16-11-3-1-2-10(12(11)17-13)8-4-6-9(15)7-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDXLMGYDWGLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=C(S2)Br)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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